molecular formula C15H11N5 B5794358 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile

Cat. No.: B5794358
M. Wt: 261.28 g/mol
InChI Key: DTDOCFLKHALWLZ-UHFFFAOYSA-N
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Description

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile is an organic compound that features a tetrazole ring attached to a benzonitrile moiety through a phenylmethyl linkage. Tetrazoles are known for their high nitrogen content and are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile typically involves the reaction of 5-phenyl-1H-tetrazole with a benzonitrile derivative. One common method is the Chan–Evans–Lam coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile is unique due to its combination of a tetrazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(5-phenyltetrazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c16-10-12-5-4-6-13(9-12)11-20-18-15(17-19-20)14-7-2-1-3-8-14/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDOCFLKHALWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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